Ethylene oxide

Description

Historical Trajectories of Ethylene (B1197577) Oxide Chemical Discovery and Industrial Evolution

The journey of ethylene oxide from a laboratory curiosity to a global commodity is marked by key scientific breakthroughs and process innovations that have shaped chemical manufacturing.

The discovery of this compound is credited to the French chemist Charles-Adolphe Wurtz in 1859. wikipedia.orgchemeurope.com Wurtz synthesized the compound by treating 2-chloroethanol (B45725) with a potassium hydroxide (B78521) solution, a method that involves the elimination of hydrochloric acid. ugr.esunam.mx This reaction, known as the chlorohydrin process, was the first reported synthesis of this compound.

Wurtz's Synthesis of this compound: Cl−CH₂CH₂−OH + KOH → (CH₂CH₂)O + KCl + H₂O wikipedia.org

For many years, Wurtz's synthesis remained the only viable method for preparing this compound. wikipedia.org Initial mechanistic understanding was limited, with Wurtz mistakenly believing this compound to possess the properties of an organic base. wikipedia.org It wasn't until 1896 that Georg Bredig established that this compound is not an electrolyte. wikipedia.org The debate over its chemical nature continued, particularly concerning its propensity for addition reactions, which are more typical of unsaturated compounds than ethers. wikipedia.org The correct heterocyclic triangular structure of this compound was proposed as early as 1868. wikipedia.org

The chlorohydrin process was later industrialized, with BASF constructing the first factory in 1914, using calcium hydroxide as the base. acs.orgnih.gov However, this process was inefficient due to the loss of valuable chlorine as calcium chloride and generated significant pollution. nih.govlu.se

The quest for a more direct and economical method to produce this compound from ethylene was a long-standing challenge. wikipedia.org A pivotal breakthrough occurred in 1931 when French chemist Theodore Lefort discovered the direct catalytic oxidation of ethylene. wikipedia.orgugr.es Lefort found that ethylene could be oxidized directly to this compound using a silver catalyst in the presence of oxygen. chemeurope.comgoogle.com

Direct Oxidation of Ethylene: CH₂=CH₂ + ½ O₂ → C₂H₄O chemeurope.com

This discovery revolutionized this compound production. In 1937, Union Carbide opened the first plant utilizing this direct oxidation process. wikipedia.org By 1940, this method became the dominant industrial route for manufacturing this compound. chemeurope.comnewworldencyclopedia.org The process typically operates at temperatures between 200–300 °C and pressures of 1-2 MPa. chemeurope.comgoogle.com

| Milestone | Year | Discoverer/Company | Significance |

| First Synthesis (Chlorohydrin Process) | 1859 | Charles-Adolphe Wurtz | First reported preparation of this compound. wikipedia.orgchemeurope.com |

| First Industrial Production (Chlorohydrin Process) | 1914 | BASF | Marked the beginning of commercial this compound manufacturing. acs.orgnih.gov |

| Discovery of Direct Catalytic Oxidation | 1931 | Theodore Lefort | A more efficient and economical production method using a silver catalyst. wikipedia.orgugr.es |

| First Direct Oxidation Plant | 1937 | Union Carbide | The first commercial plant to use the new direct oxidation process. wikipedia.org |

| Widespread Adoption of Direct Oxidation | 1940 | - | The direct oxidation process became the primary industrial method. chemeurope.comnewworldencyclopedia.org |

Contemporary Research Significance and Interdisciplinary Scope

This compound continues to be a subject of significant research interest due to its broad utility and the ongoing need for process optimization and sustainable production methods. Current research focuses on several key areas:

Catalyst Development: A primary goal is to improve the selectivity of the silver-based catalysts to maximize the yield of this compound and minimize the formation of carbon dioxide. lu.semdpi.com Research involves the use of promoters, such as cesium and rhenium, and co-promoters to enhance catalyst performance and lifespan. sc.edu

Sustainable Production: Efforts are being made to develop more sustainable routes to this compound, including the use of renewable feedstocks and electricity-driven electrochemical conversion processes. mdpi.comacs.org

Reaction Kinetics and Mechanism: Detailed studies of the reaction kinetics and mechanism using advanced computational and experimental techniques aim to provide a deeper understanding of the catalytic process, which can guide the design of more efficient catalysts and reactors. mdpi.comcdnsciencepub.comosti.gov

Polymer Chemistry: this compound is a key monomer in the production of poly(ethylene glycol) (PEG) and other poly(alkylene oxides). acs.org Research in this area explores the synthesis of novel polymer architectures for a wide range of applications, including in the pharmaceutical, cosmetic, and medical fields. acs.org

Environmental and Biological Interactions: The reactivity of this compound makes it a potent sterilizing agent, but also a compound of environmental and health concern. epa.govmdpi.com Research investigates its interactions with biological systems, its role as an environmental pollutant, and methods for its detection and control. mdpi.comucs.org

The interdisciplinary nature of this compound research is evident in its applications across various fields, including:

Chemical Engineering: Process design, optimization, and reactor engineering for this compound production. lu.seuw.edu

Materials Science: Development of advanced catalytic materials and polymers. sc.eduacs.org

Environmental Science: Studying the fate and impact of this compound in the environment and developing mitigation strategies. ucs.orgebsco.com

Biomedical Science: Use as a sterilant for medical devices and its biological effects. epa.govhospitalsterilizers.com

Organic Chemistry: Exploring its synthetic utility in creating a wide range of organic compounds. ugr.esunam.mx

The ongoing research into this compound underscores its enduring importance as a fundamental chemical building block and a subject of continuous scientific inquiry.

Structure

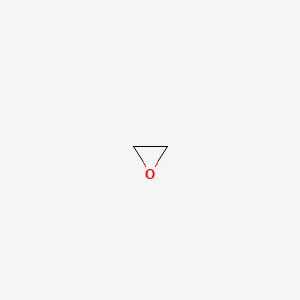

2D Structure

3D Structure

Properties

IUPAC Name |

oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPIBMASNFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020600 | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor. | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ... | |

CAS No. |

75-21-8 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-oxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH7GNN18P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies and Reaction Engineering of Ethylene Oxide

Catalytic Epoxidation of Ethylene (B1197577): Fundamental Research

The selective oxidation of ethylene to ethylene oxide is a complex catalytic process, with silver being the uniquely effective catalyst for commercial production. acs.orgresearchgate.net Research in this area is focused on understanding and optimizing the catalyst and reaction conditions to maximize the yield of this compound while minimizing the complete combustion to carbon dioxide and water. acs.org

Heterogeneous Silver-Based Catalysis

Silver-based catalysts, typically supported on α-alumina, are the industry standard for ethylene epoxidation. mdpi.comacs.org The catalytic performance is not solely dependent on the silver itself but is significantly influenced by the catalyst's architecture, the specific crystalline faces of silver exposed, and the presence of various promoters. mdpi.comacs.org

The physical form of the silver catalyst, from the nanoscale structure to the specific surfaces exposed to the reactants, plays a critical role in its activity and selectivity.

The size and shape of silver nanoparticles have a profound impact on their catalytic performance in ethylene epoxidation. acs.org Optimal performance is typically observed with silver particles in the range of 100-1000 nm. acs.org Smaller nanoparticles, particularly those under 40 nm, tend to be monocrystalline and exhibit a decreasing reaction rate per unit weight as their size increases. acs.org Conversely, for larger polycrystalline silver particles (greater than 50 nm), the reaction rate normalized to the silver weight is independent of the particle size. acs.org

The morphology of silver nanostructures also dictates selectivity. Silver nanocubes, which are dominated by the (100) surface facet, have demonstrated higher selectivity towards this compound compared to nanospheres and nanowires, which predominantly expose the (111) facet. acs.org This enhanced selectivity is attributed to the specific atomic arrangement on the Ag(100) surface. acs.orgresearchgate.net Furthermore, a lower concentration of undercoordinated surface sites is associated with improved selectivity. acs.org The stability of these nanoparticles against sintering, or particle growth, is crucial for maintaining catalytic performance over time. mdpi.com

Different crystallographic planes of silver exhibit distinct catalytic behaviors. The Ag(100) surface is recognized for promoting the selective production of this compound, particularly at high oxygen coverage. researchgate.netacs.org In contrast, the Ag(111) and Ag(110) surfaces are more inclined to favor the complete combustion of ethylene. mdpi.comacs.org The Ag(111) facet, being the most thermodynamically stable, is often prevalent in catalysts but is the least active and only moderately selective. sc.eduresearchgate.netacs.org The Ag(110) surface, in both its pristine and reconstructed forms, is the most active but lacks significant selectivity. researchgate.netacs.org

First-principles simulations and kinetic Monte Carlo modeling have provided a deeper understanding of these differences. acs.org These studies show that the Ag(100) surface exhibits the highest selectivity, while the Ag(110) surfaces are the most active but unselective. acs.orgchalmers.se The Ag(111) surface maintains a very low oxygen coverage and is the least active. acs.orgchalmers.se Experimental results on silver nanowires, which primarily expose the Ag(100) facet, align with the modeling data that predicts high selectivity for this surface. researchgate.netacs.org

| Silver Surface Facet | Catalytic Activity | This compound Selectivity | Oxygen Coverage |

| Ag(100) | Moderate | High researchgate.netacs.org | High |

| Ag(110) | High researchgate.netacs.org | Low researchgate.netacs.org | - |

| Ag(111) | Low researchgate.netacs.org | Moderate researchgate.netacs.org | Low acs.org |

The addition of promoters is a critical strategy for enhancing the selectivity of silver catalysts in ethylene epoxidation, with industrial processes achieving selectivities of around 90%. acs.orgacs.orgacs.org These promoters modify the electronic and structural properties of the silver surface, influencing the reaction pathways.

Chlorine , often introduced as an organochloride like ethyl chloride or vinyl chloride, is a key promoter for increasing this compound selectivity. acs.orgrsc.org It functions by modifying the active sites on the silver surface. researchgate.net Chlorine is believed to block unselective sites and increase the concentration of electrophilic oxygen species, which are favorable for the epoxidation reaction, while decreasing the more reactive nucleophilic oxygen species that lead to combustion. rsc.orgresearchgate.net The presence of chlorine can also suppress the formation of an oxometallacycle intermediate on vacant surface sites, which is linked to reduced this compound selectivity. researchgate.netresearchgate.net

Cesium is another crucial promoter that significantly enhances selectivity. researchgate.netscribd.com The addition of an optimal amount of cesium can lead to a uniform distribution of silver particles and has been shown to increase this compound selectivity substantially. researchgate.net Cesium is thought to weaken the adsorption of atomic oxygen on the silver surface and facilitate the desorption of the this compound precursor. researchgate.net Density functional theory (DFT) calculations suggest that cesium lowers the activation energy for the formation of the desired oxometallacycle and this compound, while increasing the energy barrier for the formation of the undesirable byproduct, acetaldehyde (B116499). researchgate.net When used in combination, cesium and chlorine can form CsClxOy complexes on the catalyst surface, which stabilize the surface and reduce the formation of oxygen vacancies, further boosting this compound selectivity. researchgate.netresearchgate.net

| Promoter | Mechanism of Action | Impact on Selectivity |

| Chlorine | Blocks unselective sites, increases electrophilic oxygen. rsc.orgresearchgate.net | Increases acs.orgrsc.org |

| Cesium | Weakens oxygen adsorption, facilitates EO precursor desorption. researchgate.net | Increases researchgate.netscribd.com |

| Chlorine & Cesium | Forms stabilizing CsClxOy complexes, reduces oxygen vacancies. researchgate.netresearchgate.net | Synergistically Increases researchgate.net |

Promoter Chemistry and Engineering for Enhanced Selectivity

Novel Promoters and Doping Strategies

The addition of promoters to silver-based catalysts is a key strategy for improving the selectivity of ethylene epoxidation. nih.gov These promoters modify the electronic and structural properties of the catalyst, influencing the reaction pathways.

Nickel (Ni): Doping with nickel can enhance the catalytic performance of existing systems. For instance, modifying nickel-based catalysts with other transition metals can improve CO2 conversion efficiency. acs.org Strong interactions between nickel oxide and the support material can lead to the formation of nickel aluminate, which may reduce the number of active sites. mdpi.com Conversely, weak interactions can cause nickel oxide to aggregate, also leading to lower conversion and selectivity. mdpi.com The optimal performance is often achieved at a medium interaction strength that preserves a high number of both active nickel oxides and acid sites. mdpi.com

Rhenium (Re): Rhenium is a widely used promoter in industrial this compound catalysts. google.com It has been shown to increase the selectivity towards this compound, both with and without the presence of a chloride promoter in the feed stream. researchgate.netrsc.org The mechanism of promotion by rhenium is thought to involve the alteration of electronic density distribution, compensation for oxygen vacancies, and providing an optimal "holdup time" for reactants and products on the catalyst surface. shokubai.org Studies have shown that the addition of 500 ppm of Rhenium can weaken the Ag-O bond; however, it may also increase acidity and hydroxyl groups, which can reduce this compound selectivity. dur.ac.uk

Nitrogen Oxides (NOx): While not a traditional solid promoter, the introduction of gaseous promoters like nitrogen oxides can also influence catalyst performance. The presence of chlorine, often introduced as ethyl chloride, is crucial in industrial processes and its interaction with other promoters like rhenium is a key area of study. rsc.org Chlorine is believed to increase the ratio of electrophilic to nucleophilic oxygen on the silver surface, favoring the selective oxidation pathway to this compound. researchgate.net

Table 1: Effects of Novel Promoters on Ethylene Epoxidation

| Promoter/Dopant | Primary Effect on Catalyst | Impact on Selectivity/Activity | Reference |

|---|---|---|---|

| Nickel (Ni) | Modifies electronic properties and interaction with support. | Optimal interaction strength is crucial for maximizing active sites and acidity. | mdpi.com |

| Rhenium (Re) | Alters electronic density, compensates for oxygen vacancies. | Generally increases this compound selectivity, but the effect can be complex and dependent on other factors like the presence of chlorine. | researchgate.netrsc.orgshokubai.orgdur.ac.uk |

| Chlorine (Cl) | Modifies the nature of active silver sites. | Increases the ratio of electrophilic to nucleophilic oxygen, which is beneficial for the selective oxidation pathway. | researchgate.net |

Synergistic Effects of Multiple Promoters

The use of multiple promoters can lead to synergistic effects, where the combined impact is greater than the sum of individual effects. nih.gov

A combination of cesium (Cs) and rhenium (Re) is a common feature in high-selectivity catalysts. google.com The synergistic effect is thought to arise from the formation of CsReOx species, where cesium stabilizes the rhenium oxyanion, which in turn promotes the epoxidation reaction. shokubai.org The combination of 600 ppm of Cs and 500 ppm of Re has been found to significantly increase this compound selectivity. dur.ac.uk This is attributed to the individual promotional effects working in tandem and the interaction between Cs and Re, which weakens the Ag-O bond and increases the amount of adsorbed oxygen while titrating acidic hydroxyl groups on the support. dur.ac.uk

Density functional theory (DFT) studies have investigated the impact of combining electron-donating promoters like cesium with electron-accepting transition metals such as Re, Rh, Au, Cu, W, Zn, and Mo. nih.gov The results suggest that an optimal charge balance on the catalyst surface can be achieved. This balance suppresses the formation of nucleophilic oxygen species that lead to combustion and mitigates the excessive electrophilicity of silver centers that can cause isomerization of this compound. nih.govresearchgate.net A multi-promoted catalyst (Ag/Cs22Cu24Re24Au30) has been shown through these theoretical studies to have the potential to substantially improve the selectivity of the this compound reaction. nih.gov

Catalyst Support Materials and Their Influence on Activity

Alumina-based Supports

Alpha-alumina (α-Al2O3) is the standard support material for commercial this compound catalysts. mdpi.comacs.org Its low surface area (typically 1–8 m²/g) is advantageous as it minimizes the density of hydroxyl groups on the surface. mdpi.com These hydroxyl groups can otherwise catalyze the undesirable over-oxidation of this compound to carbon dioxide and water. mdpi.comacs.org However, silver particles supported on higher surface area α-alumina (around 30 m²/g) have shown enhanced stability against sintering. mdpi.com There is an ongoing effort to optimize alumina-based supports to have a high surface area while exhibiting low isomerization and decomposition activity for this compound. google.com

Emerging Nanostructured Supports (e.g., Boron Nitride Nanosheets)

Researchers are exploring alternative support materials to overcome the limitations of alumina (B75360). Hexagonal boron nitride (h-BN) has emerged as a promising candidate due to its high thermal conductivity, chemical inertness, and resistance to oxidation. researchgate.netmdpi.com

Density functional theory calculations suggest that an Ag atom anchored at a boron-vacancy defect in a boron nitride nanosheet can act as a highly selective active site for ethylene epoxidation. mdpi.com This specific configuration is predicted to have a low energy barrier for this compound formation (0.58 eV) and to be resistant to the formation of acetaldehyde, a precursor to complete combustion. mdpi.com The strong interaction between the silver nanoparticles and the h-BN support can also prevent the migration and aggregation of the metal particles. researchgate.net The unique 2D structure of boron nitride nanosheets allows for good dispersibility in liquid-phase reactions, maximizing the available surface area. nih.gov Strategies are being developed for the large-scale fabrication of high-quality h-BN nanosheets with controllable properties. nih.gov

Table 2: Comparison of Catalyst Support Materials

| Support Material | Key Characteristics | Influence on Catalytic Performance | Reference |

|---|---|---|---|

| Alpha-alumina (α-Al2O3) | Low surface area, minimizes hydroxyl groups. | Standard industrial support, good selectivity by reducing over-oxidation. | mdpi.comacs.org |

| Boron Nitride Nanosheets (h-BN) | High thermal conductivity, chemical inertness, 2D nanostructure. | Emerging support, theoretical studies suggest high selectivity and stability. | mdpi.comresearchgate.net |

Catalyst Preparation and Activation Protocols Research

The method of catalyst preparation and the subsequent activation procedure significantly impact the final performance of the catalyst.

The incipient wetness impregnation method is a standard technique for preparing silver on alumina catalysts, often using a silver oxalate (B1200264) precursor. acs.org The catalyst is then typically dried and calcined under a nitrogen atmosphere. acs.org The activation process can involve various treatments. For skeletal silver catalysts prepared from calcium-silver alloys, successful activation has been achieved by heating the alloy in a moist air stream or in the off-gas from a reactor at around 400°C, followed by leaching with warm acetic acid. cdnsciencepub.com

For supported catalysts, a preconditioning step is often employed before steady-state kinetic testing. This can involve oxidative dehydration in an oxygen/argon mixture followed by exposure to the reaction mixture at a specific temperature for a period of time. acs.org The preparation conditions are particularly crucial for promoted catalysts. For instance, with rhenium-promoted silver catalysts, sequential impregnation has been shown to yield catalysts with improved selectivity compared to co-impregnation methods. researchgate.net However, these sequentially impregnated catalysts were found to be less active than unpromoted silver catalysts. researchgate.net

Mechanistic Investigations of Ethylene Epoxidation

Understanding the reaction mechanism at a molecular level is essential for the rational design of improved catalysts. The silver-catalyzed epoxidation of ethylene is widely believed to proceed through an oxometallacycle (OMC) intermediate. mdpi.comacs.org This intermediate forms after the dissociative adsorption of oxygen molecules on the silver surface, creating reactive oxygen species that then react with ethylene. mdpi.com

From the OMC intermediate, several reaction pathways are possible:

Cyclization to form the desired product, this compound (EO). mdpi.com

Hydrogen transfer to form acetaldehyde (AA), which can then be further oxidized to CO2. mdpi.com

A dehydrogenation pathway . mdpi.com

The nature of the oxygen species on the silver surface is a critical factor determining selectivity. It is generally accepted that electrophilic oxygen (weakly bound) promotes the selective pathway to this compound, while nucleophilic oxygen (strongly bound) leads to total combustion. researchgate.net

Recent studies using advanced spectroscopic techniques under reaction conditions have provided evidence that the silver surface is not purely metallic but is partially oxidized. acs.org An extended microkinetic model based on an oxidic reconstruction of the Ag(111) surface has been proposed to better represent the catalyst under working conditions. acs.org This model considers various oxygen species, including molecular and atomic adsorbates both on the surface and in the subsurface layers. acs.org

Mechanistic studies also extend to understanding side reactions, such as the hydrolysis of this compound to ethanediol. The ring-opening of the epoxide is catalyzed by both acidic and alkaline conditions, with a much higher activation energy required in a neutral environment. acs.orgchalmers.se This highlights the importance of using an inert support like α-alumina to suppress acid-catalyzed side reactions. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetaldehyde | C2H4O |

| Alpha-alumina | α-Al2O3 |

| Boron nitride | BN |

| Carbon dioxide | CO2 |

| Cesium | Cs |

| Ethane | C2H6 |

| Ethanediol | C2H6O2 |

| Ethylene | C2H4 |

| This compound | C2H4O |

| Nickel | Ni |

| Nickel aluminate | NiAl2O4 |

| Nickel oxide | NiO |

| Nitrogen | N2 |

| Nitrogen oxides | NOx |

| Oxygen | O2 |

| Rhenium | Re |

| Silver | Ag |

Oxometallacycle (OMC) Intermediate Pathways

The synthesis of this compound via the silver-catalyzed epoxidation of ethylene is understood to proceed through a critical intermediate known as an oxometallacycle (OMC). mdpi.comresearchgate.net This pathway begins with the dissociative adsorption of oxygen molecules onto the silver catalyst surface, which generates reactive oxygen species. mdpi.com These oxygen species then react with adsorbed ethylene to form the OMC intermediate. mdpi.comresearchgate.net The formation of this five-membered ring, containing one oxygen, two carbon, and two silver atoms, is a key step in the selective oxidation process. lasphub.com

Once formed, the OMC intermediate can undergo several transformations. The desired reaction is the cyclization of the OMC, which leads to the formation of this compound (EO). mdpi.comlasphub.com However, the OMC is also a precursor to the formation of by-products. researchgate.net One such pathway involves a hydrogen transfer within the intermediate, resulting in the formation of acetaldehyde. mdpi.comlasphub.com A more recently identified pathway, particularly on Ag(100) surfaces, is the dehydrogenation of the OMC intermediate (OMC-DH), which can lead to low EO selectivity, especially at lower oxygen partial pressures. mdpi.comlasphub.com The stability and subsequent reaction of the OMC are highly dependent on the specific silver crystal facet and the presence of promoters. mdpi.comuu.nl For instance, the Ag(100) face has been shown to favor the OMC-DH pathway due to a lower activation energy. mdpi.com

The existence and importance of the OMC intermediate have been supported by various experimental and theoretical studies, including temperature-programmed desorption, high-resolution electron energy loss spectroscopy (HREELS), and density functional theory (DFT) calculations. nih.gov These studies have demonstrated that the ring-opening of this compound on a silver surface can form a stable oxometallacycle, which can then re-form this compound upon heating, providing strong evidence for its role as a key intermediate in the epoxidation reaction. nih.gov

Langmuir-Hinshelwood (LH) Mechanism and Surface Adsorption Kinetics

The silver-catalyzed epoxidation of ethylene is predominantly described by the Langmuir-Hinshelwood (LH) mechanism. mdpi.comnih.gov This mechanism posits that both reactants, ethylene and oxygen, must first adsorb onto the surface of the silver catalyst before they can react with each other. mdpi.com The selectivity towards this compound is achieved when adsorbed ethylene reacts with specific active oxygen species on the catalyst surface. mdpi.com

Steady-state isotopic transient kinetic analysis (SSITKA) has provided further evidence for the LH mechanism being the primary pathway for this compound formation, particularly involving gas-phase oxygen. mdpi.com In contrast, the formation of the main by-product, carbon dioxide, appears to follow a combination of the LH and Mars-van Krevelen (MvK) mechanisms. nih.govacs.org The MvK mechanism involves lattice oxygen from the catalyst participating in the reaction.

Direct Oxidation Pathways on Oxidized Silver Surfaces

In addition to the well-established oxometallacycle (OMC) pathway, research has indicated the existence of direct oxidation pathways for ethylene epoxidation, particularly on oxidized silver surfaces. metu.edu.tracs.org These pathways propose that ethylene can react directly with certain oxygen species on the silver oxide surface to form this compound, without proceeding through the OMC intermediate. metu.edu.tr

One proposed direct pathway involves the reaction of gas-phase ethylene with chemisorbed oxygen on the silver oxide surface. metu.edu.tr This route is suggested to be highly selective for this compound formation and does not compete with the formation of acetaldehyde. metu.edu.tr The presence of chlorine promoters has been found to facilitate this direct pathway by lowering the activation energy barrier. mdpi.com

Another perspective on direct oxidation involves an Eley-Rideal (ER) type mechanism, where gas-phase ethylene reacts directly with pre-adsorbed atomic oxygen on an oxygen-rich silver surface. mdpi.com This direct interaction is believed to lower the activation energy and enhance the selectivity towards this compound. mdpi.com The surface composition and oxygen coverage are critical factors in determining the prevalence of this mechanism. mdpi.com

Elucidation of Active Oxygen Species and Their Reactivity Profiles

The nature of the active oxygen species on the silver catalyst surface is a critical and debated aspect of ethylene epoxidation. nih.govnih.gov Multiple types of oxygen species can be present, and their concentrations and reactivity depend on the reaction conditions and catalyst pretreatment. nih.govacs.org

Experimental and theoretical studies have identified several key oxygen species:

Dioxygen Species (O₂): These species, particularly the Ag₄-O₂ species found on reconstructed p(4 × 4)-O-Ag(111) surfaces, are considered to be highly selective for the formation of this compound (EO). mdpi.comnih.gov These species are formed under strong oxidative conditions. nih.gov In situ Raman spectroscopy has also identified dioxygen species with O-O vibrations in the 600-800 cm⁻¹ range. acs.org

Atomic Oxygen (O)*: Adsorbed atomic oxygen is generally associated with non-selective oxidation pathways that lead to the formation of carbon dioxide and water. mdpi.comacs.org However, some research suggests that atomic oxygen on an unreconstructed Ag(110) surface, with a specific O 1s binding energy, might also participate in the partial oxidation of ethylene. nih.gov

Subsurface Oxygen : Oxygen atoms that have penetrated below the silver surface can also influence the catalytic activity. These species are thought to contribute to the non-selective combustion of ethylene. acs.org

Electrophilic and Nucleophilic Oxygen : X-ray Photoelectron Spectroscopy (XPS) has been used to distinguish between two broad types of oxygen species. nih.govacs.org Electrophilic oxygen, with a higher O 1s binding energy (530–531 eV), has been correlated with the production of EO. nih.govacs.org Nucleophilic oxygen, with a lower binding energy, is associated with total oxidation. nih.gov

| Oxygen Species | Proposed Role in Ethylene Epoxidation | Supporting Evidence |

| Dioxygen (Ag₄-O₂) | Highly selective for this compound (EO) formation. mdpi.comnih.gov | DFT calculations and in situ spectroscopy. nih.gov |

| Atomic Oxygen (O) | Primarily leads to non-selective combustion to CO₂ and H₂O. mdpi.comacs.org May also have a minor role in selective oxidation. nih.gov | In situ techniques and chemical probe studies. nih.govacs.orgnih.gov |

| Subsurface Oxygen | Contributes to non-selective oxidation pathways. acs.org | HAADF-STEM-EDS and in situ techniques. acs.org |

| Electrophilic Oxygen | Correlated with the production of this compound. nih.govacs.org | In situ X-ray Photoelectron Spectroscopy (XPS). nih.govacs.org |

| Nucleophilic Oxygen | Associated with total oxidation to CO₂ and H₂O. nih.gov | In situ X-ray Photoelectron Spectroscopy (XPS). nih.gov |

Competing Reaction Pathways and By-Product Formation Mechanisms (e.g., CO₂, Acetaldehyde)

The production of this compound (EO) is invariably accompanied by competing reactions that lead to the formation of by-products, primarily carbon dioxide (CO₂) and water, with acetaldehyde (AA) as a potential intermediate. mdpi.comunirioja.es Understanding these pathways is crucial for optimizing the selectivity of the process.

The main competing reactions are:

Consecutive oxidation of this compound : The desired product, EO, can undergo further oxidation to CO₂ and water. unirioja.es

Isomerization of this compound to acetaldehyde : EO can isomerize to form acetaldehyde, which is then rapidly oxidized to CO₂ and water. mdpi.comuu.nl

The mechanisms for the formation of these by-products are complex and interconnected with the main epoxidation pathway.

CO₂ Formation : The total combustion of ethylene to CO₂ is primarily facilitated by atomic oxygen species on the silver catalyst surface. mdpi.com This can occur through a Langmuir-Hinshelwood mechanism, where both ethylene and atomic oxygen are adsorbed, or a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst participates. nih.govacs.org The overoxidation of EO and the combustion of acetaldehyde also contribute significantly to CO₂ production. unirioja.es

Acetaldehyde Formation : Acetaldehyde is primarily formed through two routes. One is the isomerization of the oxometallacycle (OMC) intermediate, which is a competing pathway to EO formation. mdpi.comosti.gov The other is the isomerization of the this compound product itself. uu.nl The formation of acetaldehyde is generally considered undesirable as it is a precursor to complete combustion. researchgate.net

The presence of promoters, such as chlorine, can influence these competing pathways. Chlorine is known to suppress the total oxidation reactions, thereby increasing the selectivity towards EO. mdpi.com It is believed to do this by blocking sites that are active for non-selective oxidation and by stabilizing this compound on the surface, preventing its further reaction. mdpi.com

Reaction Kinetics and Rate Law Derivation in Industrial Conditions

The kinetics of ethylene epoxidation under industrial conditions—typically high pressures (10-30 bar) and temperatures (200-300°C)—are complex due to the interplay of multiple reactions and mass transfer effects. researchgate.netcatalysis.blog The derivation of accurate rate laws is essential for reactor design, optimization, and control.

Several kinetic models have been proposed to describe the behavior of this reaction system. The most common are based on the Langmuir-Hinshelwood (LH) mechanism , which assumes that the reaction occurs between adsorbed species on the catalyst surface. researchgate.net These models typically account for the competitive adsorption of ethylene, oxygen, this compound, carbon dioxide, and reaction inhibitors like dichloroethane (DCE) on the active sites of the silver catalyst. researchgate.net

A general form of the rate expression derived from an LH model considers the partial pressures of the reactants and the inhibition effects of products and other species. For example, a dual-site LH mechanism has been shown to fit experimental data well, with rate expressions of the form: ri (B12098767) = ki * P_E / (1 + P_E)^2 where ri is the rate of reaction, ki is the rate constant, and P_E is the partial pressure of ethylene. researchgate.net

Key observations from kinetic studies under industrial-like conditions include:

The reaction order with respect to oxygen is often close to one, while the order for ethylene is around 0.5. researchgate.net

High oxygen-to-ethylene ratios and lower temperatures generally favor selectivity towards this compound. researchgate.net

The presence of chlorinated compounds as inhibitors is crucial for achieving high selectivity by suppressing the complete oxidation of ethylene. d-nb.info The concentration of these inhibitors must be carefully controlled, as too much can poison the catalyst. tuhh.de

Mass transfer limitations, both internal (within the catalyst pores) and external (from the bulk gas to the catalyst surface), can significantly affect the observed reaction rate, especially given the high speed of the catalytic reaction. d-nb.info

These kinetic models are used in process simulators like ChemCAD® to model the performance of industrial reactors and to study the influence of operating parameters on this compound production. unirioja.es

| Parameter | Typical Industrial Range | Impact on Kinetics and Selectivity |

| Temperature | 200–300 °C catalysis.blog | Higher temperature increases reaction rate but can decrease selectivity by favoring total oxidation. catalysis.blog |

| Pressure | 10–30 bar researchgate.net | Higher pressure increases reaction rates but must be balanced with safety and equipment costs. catalysis.blog |

| Oxygen/Ethylene Ratio | Varies, but carefully controlled | High ratios can favor EO selectivity but also increase combustion risk. researchgate.net |

| Inhibitor (e.g., DCE) Conc. | ppm levels tuhh.de | Crucial for high selectivity by suppressing CO₂ formation; overdose can deactivate the catalyst. tuhh.de |

Electrochemical Approaches to Ethylene Epoxidation

Electrochemical synthesis offers a potential alternative to the conventional thermocatalytic process for ethylene epoxidation, with the prospect of operating under ambient conditions and utilizing renewable electricity. chinesechemsoc.orgnih.gov Several electrochemical routes are being explored.